2,5-dichloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2,5-dichloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (benzene and thiophene), a piperidine ring, and functional groups such as amide and chlorides .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For example, the amide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like amide could increase its solubility in polar solvents .Scientific Research Applications
Serotonin Receptor Agonism
A study by Sonda et al. (2003) focused on benzamide derivatives, including those structurally related to 2,5-dichloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, exploring their potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds demonstrated promising pharmacological profiles for gastrointestinal motility, highlighting their potential in medical applications targeting the digestive system Sonda et al., 2003.
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl, which showed significant inhibitory activity on cyclooxygenase enzymes, along with analgesic and anti-inflammatory activities. This study implies the potential of such compounds in developing new drugs for pain relief and inflammation control Abu‐Hashem et al., 2020.
Pharmaceutical Compound Synthesis
Gholivand et al. (2005) discussed the synthesis of phosphoric triamides, involving reactions with piperidine, which is structurally similar to the compound . This research contributes to the broader understanding of synthesizing novel compounds with potential pharmaceutical applications Gholivand et al., 2005.
Antibacterial Activity
Khatiwora et al. (2013) studied the bioactivity of novel benzamides and their metal complexes, finding enhanced antibacterial activities against various bacterial strains. These findings suggest the potential use of benzamide derivatives in combating bacterial infections Khatiwora et al., 2013.
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) on benzyl-piperidine derivatives, including compounds structurally related to this compound, demonstrated significant anti-acetylcholinesterase activity, suggesting potential in treating neurological disorders like dementia Sugimoto et al., 1990.
Future Directions
Properties
IUPAC Name |
2,5-dichloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-14-3-4-17(20)16(10-14)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDUPOQQABOYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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